molecular formula C13H11Cl B8668148 2-Chloro-3-methyl-1,1'-biphenyl

2-Chloro-3-methyl-1,1'-biphenyl

Cat. No.: B8668148
M. Wt: 202.68 g/mol
InChI Key: ZEBYDWFUKGDJHO-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-1,1'-biphenyl is an organic compound with the molecular formula C13H11Cl It is a derivative of biphenyl, where a chlorine atom and a methyl group are substituted at the 2 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-3-methyl-1,1'-biphenyl can be synthesized through several methods. One common method involves the Grignard reaction, where 2,6-dichlorotoluene reacts with cyclohexanone to form the desired product. The reaction conditions are mild and controllable, making it a preferred method for laboratory synthesis .

Industrial Production Methods

In industrial settings, this compound is often produced using non-ligated nickel (II) chloride-catalyzed cross-coupling of aryl Grignard reagents with haloarenes. This method is efficient and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methyl-1,1'-biphenyl undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its corresponding biphenyl derivative.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Biphenyl derivatives with additional functional groups.

    Reduction: Reduced biphenyl compounds.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-methyl-1,1'-biphenyl has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-1,1'-biphenyl involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobiphenyl: Similar structure but lacks the methyl group at the 3 position.

    3-Chlorobiphenyl: Chlorine atom is at the 3 position instead of the 2 position.

    2-Methylbiphenyl: Contains a methyl group at the 2 position but lacks the chlorine atom.

Uniqueness

2-Chloro-3-methyl-1,1'-biphenyl is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C13H11Cl

Molecular Weight

202.68 g/mol

IUPAC Name

2-chloro-1-methyl-3-phenylbenzene

InChI

InChI=1S/C13H11Cl/c1-10-6-5-9-12(13(10)14)11-7-3-2-4-8-11/h2-9H,1H3

InChI Key

ZEBYDWFUKGDJHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

During a five minute period a solution of 3-methyl-[1,1'-biphenyl]-2-amine (5.8 g, 0.0316 mole) in 15 ml of dry acetonitrile was added to a stirred mixture of anhydrous copper (II) chloride (7.5 g, 0.038 mole) and isoamyl nitrite (5.55 g, 0.0474 mole) in 100 ml of anhydrous acetonitrile. The reaction mixture was stirred at room temperature for two hours, 65° for two hours, then room temperature for two days. The mixture was diluted with 600 ml of 2N aqueous hydrochloric acid and extracted with two 150 ml portions of diethyl ether. The extracts were combined, washed with 200 ml of 2N aqueous hydrochloric acid, and dried over anhydrous magnesium sulfate. The mixture was filtered and the filtrate evaporated under reduced pressure to give an oil. The oil was purified by column chromatography on silica gel to give 2-chloro-3-methyl-[1,1'-biphenyl] (0.4 g).
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
catalyst
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two

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